![molecular formula C31H24F3NO4 B12084119 Fmoc-4-(2-trifluoromethylphenyl)-DL-phenylalanine](/img/structure/B12084119.png)
Fmoc-4-(2-trifluoromethylphenyl)-DL-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-4-(2-trifluoromethylphenyl)-DL-phenylalanine is a synthetic amino acid derivative used primarily in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. The trifluoromethylphenyl group adds unique chemical properties, making this compound valuable in various research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-(2-trifluoromethylphenyl)-DL-phenylalanine typically involves the following steps:
Fmoc Protection: The amino group of 4-(2-trifluoromethylphenyl)-DL-phenylalanine is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the Fmoc protection reaction.
Purification: Industrial purification methods such as large-scale chromatography or crystallization are employed to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-4-(2-trifluoromethylphenyl)-DL-phenylalanine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields 4-(2-trifluoromethylphenyl)-DL-phenylalanine.
Peptides: Coupling reactions result in the formation of peptides with the desired sequence.
Wissenschaftliche Forschungsanwendungen
Chemistry
Fmoc-4-(2-trifluoromethylphenyl)-DL-phenylalanine is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity by incorporating it into synthetic peptides .
Medicine
The compound is explored for its potential in developing peptide-based therapeutics, including enzyme inhibitors and receptor agonists .
Industry
In the pharmaceutical industry, this compound is used in the synthesis of complex peptides and proteins for drug development .
Wirkmechanismus
The mechanism of action of Fmoc-4-(2-trifluoromethylphenyl)-DL-phenylalanine involves its incorporation into peptides, where it can influence the peptide’s structure and function. The trifluoromethyl group can enhance the compound’s hydrophobicity and stability, affecting its interaction with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Fmoc-4-(2-fluorophenyl)-DL-phenylalanine
- Fmoc-4-(2-chlorophenyl)-DL-phenylalanine
- Fmoc-4-(2-bromophenyl)-DL-phenylalanine
Uniqueness
Fmoc-4-(2-trifluoromethylphenyl)-DL-phenylalanine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased hydrophobicity and metabolic stability compared to its halogenated analogs .
Eigenschaften
Molekularformel |
C31H24F3NO4 |
---|---|
Molekulargewicht |
531.5 g/mol |
IUPAC-Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[2-(trifluoromethyl)phenyl]phenyl]propanoic acid |
InChI |
InChI=1S/C31H24F3NO4/c32-31(33,34)27-12-6-5-7-21(27)20-15-13-19(14-16-20)17-28(29(36)37)35-30(38)39-18-26-24-10-3-1-8-22(24)23-9-2-4-11-25(23)26/h1-16,26,28H,17-18H2,(H,35,38)(H,36,37) |
InChI-Schlüssel |
DKFSUOZZLCTJQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=CC=C5C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.